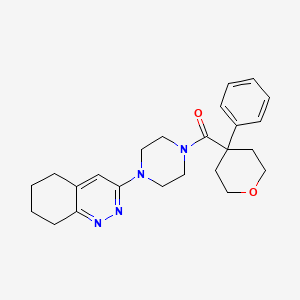

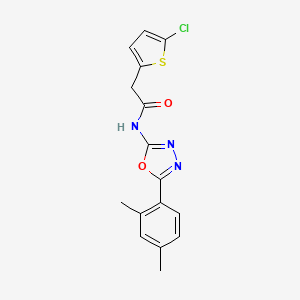

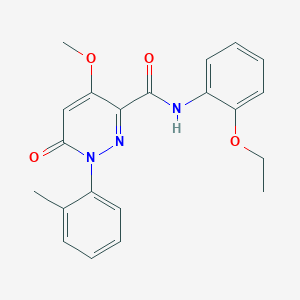

N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)pyridine-3-sulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Molecular Structure Analysis

The molecular structure of similar compounds is often established based on elemental analysis and spectral data . Detailed structural analysis would require more specific information or experimental data.Chemical Reactions Analysis

The chemical reactivity of similar compounds is often investigated using theoretical calculations . For example, local reactivity descriptors can indicate potential sites for nucleophilic attack .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like this would typically be determined through a combination of experimental measurements and theoretical calculations . This could include determining properties like the compound’s hyperpolarizability, polarizability, and electric dipole moment .科学的研究の応用

Anticancer and Antimicrobial Activities

Anticancer Properties : Sulfonamide derivatives have been synthesized and evaluated for their anticancer activities against various cell lines. For instance, certain sulfonamides exhibited significant antitumor activities against the MCF-7 cell line, indicating their potential as efficacious anticancer agents (Debbabi et al., 2017). Similarly, other compounds containing the sulfonamido moiety have shown promising anticancer effects, suggesting a broad application of sulfonamide derivatives in cancer research (Ghorab et al., 2015).

Antimicrobial Properties : Novel sulfonamide derivatives have demonstrated significant antibacterial activities. For example, certain synthesized sulfonamides showed enhanced antibacterial activity against gram-negative bacteria, highlighting their potential as novel antimicrobial agents (Poręba et al., 2015).

Enzyme Inhibition for Therapeutic Applications

- Carbonic Anhydrase Inhibition : Sulfonamides are well-known inhibitors of carbonic anhydrase, an enzyme involved in various physiological processes. Research on sulfonamide-based inhibitors targeting specific isozymes of carbonic anhydrase has shown potential therapeutic applications, particularly in treating conditions such as glaucoma, epilepsy, and certain cancers (Casey et al., 2004).

Material Science and Polymer Research

- Polymer Synthesis : Compounds with sulfonamide groups have been utilized in the synthesis of novel polymers. For instance, sulfonamide-containing diamines have been used to create fluorinated polyamides with specific properties like solubility in organic solvents and high thermal stability, indicating their potential use in high-performance materials (Liu et al., 2013).

Environmental Applications

- Degradation of Environmental Contaminants : Research on the degradation pathways of sulfonamide antibiotics in the environment has revealed mechanisms such as ipso-hydroxylation, providing insights into how these compounds can be broken down in microbial remediation processes (Ricken et al., 2013).

特性

IUPAC Name |

N-[(4-hydroxy-6,7-dihydro-5H-1-benzofuran-4-yl)methyl]pyridine-3-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O4S/c17-14(6-1-4-13-12(14)5-8-20-13)10-16-21(18,19)11-3-2-7-15-9-11/h2-3,5,7-9,16-17H,1,4,6,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFRMMZJPHZWNOE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CO2)C(C1)(CNS(=O)(=O)C3=CN=CC=C3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(3,4-dimethoxyphenyl)ethyl]-6-[6-[(1-{[(2-furylmethyl)amino]carbonyl}propyl)thio]-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]hexanamide](/img/structure/B2666332.png)

![3-bromo-2-[(E)-2-(4-nitrophenyl)ethenyl]imidazo[1,2-a]pyridine](/img/structure/B2666334.png)

![2-({1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}methylene)malononitrile](/img/structure/B2666343.png)

![(2E)-1-[3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octan-8-yl]-3-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B2666348.png)

![4-[bis(2-cyanoethyl)sulfamoyl]-N-[3-(2-ethoxyethyl)-6-fluoro-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2666349.png)